1-(2-(1,2-Diphenylethylamino)ethyl)-4-(o-methoxyphenyl)piperazine hydrochloride
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Overview
Description
N-[2-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]ETHYL]-1,2-DIPHENYLETHANAMINEHYDROCHLORIDE is a compound known for its potential therapeutic applications, particularly as a ligand for alpha1-adrenergic receptors. These receptors are a class of G-protein-coupled receptors involved in various physiological processes, including the contraction of smooth muscles in blood vessels, the lower urinary tract, and the prostate .
Preparation Methods
The synthesis of N-[2-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]ETHYL]-1,2-DIPHENYLETHANAMINEHYDROCHLORIDE typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of 2-methoxyphenylpiperazine, followed by its reaction with appropriate alkylating agents to introduce the ethyl group. The final step involves the coupling of this intermediate with 1,2-diphenylethanamine under specific reaction conditions, such as the use of dry dichloromethane (DCM) and lutidine .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Scientific Research Applications
Chemistry: As a ligand in coordination chemistry and catalysis.
Biology: Investigated for its interactions with biological receptors and enzymes.
Medicine: Explored for its therapeutic potential in treating conditions like cardiac hypertrophy, congestive heart failure, hypertension, and various neurological disorders.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The compound exerts its effects primarily through its interaction with alpha1-adrenergic receptors. These receptors are activated or blocked by the compound, leading to various physiological responses. The molecular targets include the smooth muscles in blood vessels, the lower urinary tract, and the prostate. The pathways involved are related to the G-protein-coupled receptor signaling, which affects muscle contraction and other cellular processes .
Comparison with Similar Compounds
Similar compounds include:
Trazodone: An arylpiperazine-based alpha1-adrenergic receptor antagonist.
Naftopidil: Another alpha1-adrenergic receptor antagonist with similar structural features.
Urapidil: Known for its alpha1-adrenergic receptor antagonistic properties. N-[2-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]ETHYL]-1,2-DIPHENYLETHANAMINEHYDROCHLORIDE is unique due to its specific binding affinity and pharmacokinetic profile, which make it a promising candidate for further research and therapeutic applications
Properties
CAS No. |
23906-86-7 |
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Molecular Formula |
C27H34ClN3O |
Molecular Weight |
452.0 g/mol |
IUPAC Name |
N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-1,2-diphenylethanamine;hydrochloride |
InChI |
InChI=1S/C27H33N3O.ClH/c1-31-27-15-9-8-14-26(27)30-20-18-29(19-21-30)17-16-28-25(24-12-6-3-7-13-24)22-23-10-4-2-5-11-23;/h2-15,25,28H,16-22H2,1H3;1H |
InChI Key |
CAUOYFIJWLDVPE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCNC(CC3=CC=CC=C3)C4=CC=CC=C4.Cl |
Origin of Product |
United States |
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